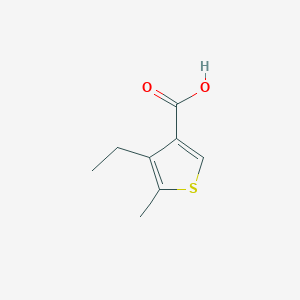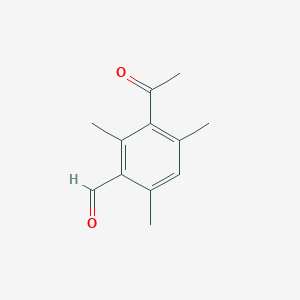![molecular formula C12H19NO B1273424 N-[2-(4-methoxyphenyl)ethyl]propan-2-amine CAS No. 884497-51-2](/img/structure/B1273424.png)
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(4-methoxyphenyl)ethyl]propan-2-amine” is a chemical compound with the CAS Number: 884497-51-2 . Its IUPAC name is N-[2-(4-methoxyphenyl)ethyl]-2-propanamine . The molecular weight of this compound is 193.29 .
Molecular Structure Analysis
The InChI code for “N-[2-(4-methoxyphenyl)ethyl]propan-2-amine” is 1S/C12H19NO/c1-10(2)13-9-8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-[2-(4-methoxyphenyl)ethyl]propan-2-amine” has a molecular weight of 193.28 g/mol . Other physical and chemical properties such as boiling point and density are not available in the search results.Applications De Recherche Scientifique
Perovskite Solar Cell Applications
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine derivatives have been used as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). These organic small molecules play a significant role in PSCs, helping to extract holes from perovskite to metal electrodes, thus reducing non-radiative recombination at the interface and achieving high efficiency of devices .
Design of Conjugated π-Bridge Units
The compound has been used in the design of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs. These designs have shown better properties with good stability and high hole mobility compared with the parent compounds .
Synthesis of Other Organic Compounds
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is used as a precursor for the synthesis of other organic compounds through the alkylation reaction .
Asymmetric Amination of Ketone Substrates
The compound has been used in ω-transaminase-mediated asymmetric amination of a ketone substrate. This process has immense potential to synthesize chiral amine pharmaceuticals and precursors .
Development of Robust ω-Transaminases
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine has been used in the development of robust ω-transaminases with high tolerance towards substrates and isopropylamine .
Synthesis of Chiral Amines
The compound has been used in the synthesis of chiral amines. After systematic optimization of the reaction parameters, including the substrate loading, reaction temperature, IPA dosage, and pyridoxal-5′-phosphate (PLP) concentration in the amination process, up to 0.75 M 1-Boc-3-piperidone (2t) (150 g L−1) and 1-Boc-3-pyrrolidone (2s) (139 g L−1) were efficiently converted to the corresponding chiral amines with ee values of >99.9% in 12 h .
Mécanisme D'action
Target of Action
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, also known as N-(4-Methoxyphenethyl)isopropylamine, primarily targets the monoamine oxidase enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the body, which includes neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
N-(4-Methoxyphenethyl)isopropylamine interacts with its target by inhibiting the action of monoamine oxidase. This enzyme is responsible for the deamination of both tyramine and tryptamine . By inhibiting this enzyme, N-(4-Methoxyphenethyl)isopropylamine can increase the levels of these monoamines in the body.
Biochemical Pathways
The primary biochemical pathway affected by N-(4-Methoxyphenethyl)isopropylamine is the monoamine pathway . By inhibiting monoamine oxidase, this compound prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the body. This can have downstream effects on various physiological processes, including mood regulation and response to stress.
Pharmacokinetics
Based on general principles of pharmacokinetics , we can infer that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its chemical structure, route of administration, and the individual’s metabolic rate
Result of Action
The molecular and cellular effects of N-(4-Methoxyphenethyl)isopropylamine’s action primarily involve an increase in the levels of monoamines in the body. This can lead to changes in neurotransmission and potentially influence various physiological processes, including mood and stress response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-Methoxyphenethyl)isopropylamine. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its target . Additionally, the presence of other substances in the body, such as other drugs or metabolites, could potentially influence the compound’s efficacy through drug-drug interactions .
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)13-9-8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFDGSSUOBSVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392944 |
Source


|
| Record name | N-[2-(4-methoxyphenyl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine | |
CAS RN |
884497-51-2 |
Source


|
| Record name | 4-Methoxy-N-(1-methylethyl)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-methoxyphenyl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)
![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)


![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)
![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)





![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)
